molecular formula C20H28Cl2N2 B12814861 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate CAS No. 37126-62-8

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate

Cat. No.: B12814861
CAS No.: 37126-62-8
M. Wt: 367.4 g/mol
InChI Key: SQEHJVDJYATVFZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate is a synthetic indole derivative characterized by a dihydroindole core substituted with a phenyl group at position 3, a propylamine chain at position 1, and dimethylamine groups on the nitrogen atoms. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate typically involves multiple steps. One common method includes the alkylation of indole derivatives followed by the introduction of the phenyl and propylamine groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole Derivatives

a) 3-Chloro-N-phenyl-phthalimide ()

  • Structure : Features an isoindole-1,3-dione core with chloro and phenyl substituents.
  • Key Differences : Lacks the propylamine chain and quaternary ammonium groups present in the target compound.
  • Applications: Used as a monomer for polyimide synthesis, highlighting its role in materials science rather than pharmacology .

b) Indole-Fused Heterocycles ()

  • Example Compound : A nitro-substituted indole derivative (C15H13N2O2) with HRMS m/z 253.0979 .
  • Comparison :
    • Substituents : The target compound has methyl and propylamine groups, whereas ’s compound includes nitro and aryl groups, altering electronic properties.
    • 13C-NMR Shifts : reports δ 47.45 (CH2) and 144.88 (C-NH2), while the target’s trimethylamine groups would likely exhibit distinct shifts (~δ 40–50 for N-CH3) .

c) N-(2,3-Dihydro-1H-inden-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Dihydrochloride Hydrate ()

  • Structure : Combines dihydroindene and pyrrolopyrimidine moieties.
  • Salt Form: Both utilize dihydrochloride hydrate, suggesting similar strategies to improve bioavailability .

Amine-Functionalized Pharmaceuticals

a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ()

  • Structure : A simple catecholamine hydrochloride (dopamine derivative).
  • Comparison :
    • Complexity : The target compound’s indole scaffold and multiple methyl groups increase hydrophobicity, likely enhancing blood-brain barrier penetration compared to dopamine’s polar catechol structure.
    • Salt Form : Both use hydrochloride salts, but the target’s dihydrochloride hydrate may offer superior crystallinity and shelf life .

b) Dexpramipexole Dihydrochloride Monohydrate ()

  • Structure: Benzothiazole-based diamine with propylamine and dihydrochloride monohydrate.
  • Comparison: Heterocycle: Benzothiazole vs. indole—differences in aromaticity and hydrogen-bonding capacity may influence target selectivity (e.g., dopamine receptors vs. serotonin pathways). Hydration State: The target’s hydrate form could enhance stability under humid conditions compared to monohydrate salts .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Salt Form Potential Applications
Target Compound Dihydroindole Phenyl, N,N,3-trimethyl, propylamine Dihydrochloride hydrate Neurological therapies
3-Chloro-N-phenyl-phthalimide Isoindole-1,3-dione Chloro, phenyl None Polymer synthesis
Nitro-substituted Indole () Indole-fused Nitro, aryl None Intermediate for drug design
Dexpramipexole Benzothiazole Propylamine, tetrahydro Dihydrochloride monohydrate Neurodegenerative diseases

Table 2: Spectroscopic Data Comparison

Compound 13C-NMR Shifts (δ) HRMS (m/z)
Target Compound (Inferred) ~40–50 (N-CH3), 128–136 (ArC) Not available
Compound 47.45 (CH2), 144.88 (C-NH2) 223.1225
Compound 133.52 (C-1’), 147.14 (C-NO2) 253.0979

Critical Analysis and Research Implications

The target compound’s structural uniqueness lies in its combination of dihydroindole, trimethylamine, and dihydrochloride hydrate. Compared to simpler amines () or heterocycles (), its complexity may confer improved pharmacokinetics but poses synthetic challenges, as seen in ’s multi-step coupling reactions. Hydrogen-bonding patterns () in the hydrate form likely enhance crystal stability, a property critical for pharmaceutical formulation .

Biological Activity

2,3-Dihydro-3-phenyl-N,N,3-trimethyl-1H-indole-1-propylamine dihydrochloride hydrate is a synthetic compound belonging to the indole class. It exhibits a variety of biological activities that are of interest in medicinal chemistry, particularly in the context of antimycobacterial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula : C18H24Cl2N
  • Molecular Weight : 336.30 g/mol
  • CAS Registry Number : 3910-35-8

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 3-phenyl-1H-indoles exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb), which is critical given the global health crisis posed by tuberculosis (TB). For instance, a series of 20 synthesized indole derivatives were evaluated for their ability to inhibit Mtb growth. Among these, several compounds showed potent activity against both drug-susceptible and multidrug-resistant strains without cross-resistance to first-line TB drugs .

Key Findings :

  • Compounds demonstrated bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC).
  • The compound designated as 3r exhibited a Minimum Bactericidal Concentration (MBC) of 40 µM, significantly reducing viable cell counts over time .

Cytotoxicity and Genotoxicity

In vitro studies involving HepG2 and Vero cell lines revealed that some derivatives exhibited low toxicity profiles. Specifically, compound 3r showed no apparent toxicity or genotoxicity at concentrations below 30 µM, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Antimycobacterial Activity

CompoundMIC (µM)MBC (µM)Toxicity (CC50 µM)
3r2040>30
Other CompoundsVariesVariesVaries

The mechanism by which these indole derivatives exert their antimycobacterial effects appears to be time-dependent rather than concentration-dependent. Time-kill studies indicated that the efficacy of compound 3r increased with prolonged exposure to Mtb cultures, suggesting that sustained drug levels may be necessary for optimal therapeutic outcomes .

Case Studies and Applications

A notable case study highlighted the synthesis and evaluation of various indole derivatives against Mtb. The study not only confirmed the antimycobacterial properties but also emphasized the need for further optimization to enhance selectivity and efficacy against resistant strains .

Additionally, ongoing research aims to explore the broader pharmacological profiles of these compounds, including their potential as anticancer agents due to structural similarities with known anticancer drugs.

Properties

CAS No.

37126-62-8

Molecular Formula

C20H28Cl2N2

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C20H26N2.2ClH/c1-20(17-10-5-4-6-11-17)16-22(15-9-14-21(2)3)19-13-8-7-12-18(19)20;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H

InChI Key

SQEHJVDJYATVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C[NH+](C2=CC=CC=C21)CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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